N-Benzyl-6-bromopyridin-2-amine
Overview
Description
N-Benzyl-6-bromopyridin-2-amine: is a chemical compound with the molecular formula C12H11BrN2 and a molecular weight of 263.13 g/mol . It consists of a six-membered pyridine ring with a bromine atom attached at the 6th position and a benzylamino group attached at the 2nd position. This compound is primarily used in scientific research and has various applications in drug development and materials synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-6-bromopyridin-2-amine typically involves the following steps:
Bromination of Pyridine: The initial step involves the bromination of pyridine to form 2-bromopyridine.
Amination: The 2-bromopyridine is then subjected to amination with benzylamine to form this compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-6-bromopyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The benzylamino group can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products:
Substitution Reactions: The major products are substituted pyridine derivatives with different functional groups replacing the bromine atom.
Oxidation and Reduction Reactions: The major products are oxidized or reduced forms of the benzylamino group.
Scientific Research Applications
N-Benzyl-6-bromopyridin-2-amine has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-Benzyl-6-bromopyridin-2-amine is not well-documented. based on its structure, it is likely to interact with various molecular targets and pathways. The benzylamino group can participate in hydrogen bonding and other interactions with biomolecules, while the pyridine ring can engage in π-π interactions with aromatic systems.
Comparison with Similar Compounds
2-Amino-6-bromopyridine: Similar structure but lacks the benzyl group.
2-Benzylamino-4-bromopyridine: Similar structure but with the bromine atom at the 4th position.
2-Benzylamino-6-chloropyridine: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: N-Benzyl-6-bromopyridin-2-amine is unique due to the presence of both the benzylamino group and the bromine atom at specific positions on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable in various research applications.
Properties
IUPAC Name |
N-benzyl-6-bromopyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2/c13-11-7-4-8-12(15-11)14-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWLITVACKPQRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10457687 | |
Record name | 2-BENZYLAMINO-6-BROMOPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10457687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
427900-17-2 | |
Record name | 2-BENZYLAMINO-6-BROMOPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10457687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.